Rupatadine-d4

Description

Foundational Role of Deuterated Analogs in Advanced Bioanalytical and Pharmacological Investigations

Among the stable isotopes, deuterium (B1214612), a heavy isotope of hydrogen, plays a particularly significant role. The replacement of hydrogen atoms with deuterium in a drug molecule, a process known as deuteration, can have a substantial impact on the compound's properties without altering its fundamental chemical structure and biological activity. simsonpharma.comnih.gov One of the key advantages of deuteration is the potential to improve a drug's metabolic stability. pharmaffiliates.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the breaking of this bond. researchgate.net This "kinetic isotope effect" can lead to a more favorable pharmacokinetic profile. nih.govresearchgate.net

In the realm of bioanalysis, deuterated analogs are considered the gold standard for use as internal standards in quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaffiliates.comkcasbio.com An ideal internal standard should have physicochemical properties very similar to the analyte of interest. Deuterated analogs co-elute with the unlabeled drug, allowing for the normalization of variations in sample preparation and instrument response, thereby significantly enhancing the accuracy and reliability of the analytical method. kcasbio.com This is critical for obtaining robust data in pharmacokinetic and bioequivalence studies. nih.gov

Overview of Rupatadine-d4 as a Specialized Research Tool

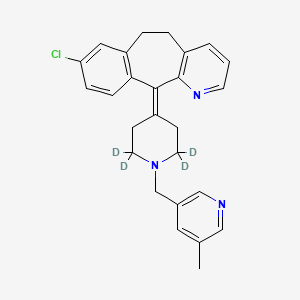

This compound is the deuterated analog of Rupatadine (B1662895), a second-generation antihistamine and platelet-activating factor (PAF) antagonist. chemwhat.comchemicalbook.comchemicalbook.com In this compound, four hydrogen atoms on the piperidine (B6355638) ring have been replaced with deuterium atoms. cleanchemlab.com This specific isotopic labeling makes this compound an essential tool for researchers studying the pharmacokinetics and metabolism of Rupatadine.

The primary application of this compound is as an internal standard in bioanalytical methods developed for the quantification of Rupatadine and its metabolites, such as Desloratadine, in biological matrices like human plasma. medchemexpress.comdaneshyari.comnih.gov Its use in LC-MS/MS assays ensures high sensitivity and selectivity, which is crucial for accurately determining drug concentrations in clinical and preclinical studies. nih.gov By providing a reliable reference, this compound facilitates the development and validation of robust analytical methods, which are fundamental to understanding the behavior of Rupatadine in the body. chemwhat.comcleanchemlab.com

Compound Information

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H26ClN3 |

|---|---|

Molecular Weight |

420.0 g/mol |

IUPAC Name |

13-chloro-2-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

InChI |

InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3/i11D2,12D2 |

InChI Key |

WUZYKBABMWJHDL-AREBVXNXSA-N |

Isomeric SMILES |

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CN=CC(=C5)C)([2H])[2H])[2H] |

Canonical SMILES |

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Fidelity of Rupatadine D4

Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The introduction of deuterium into complex organic molecules is a cornerstone of modern medicinal and analytical chemistry. researchgate.netrsc.org Several strategies have been developed to achieve selective and efficient deuteration. These methods are broadly categorized based on the timing and nature of the deuterium introduction.

One common approach is hydrogen-deuterium exchange (H/D exchange) , where labile protons in a molecule are swapped for deuterium atoms. resolvemass.ca This can be catalyzed by acids, bases, or metals and often utilizes deuterium oxide (D₂O) as the deuterium source. researchgate.netresolvemass.caansto.gov.au For less acidic C-H bonds, transition metal-catalyzed reactions are frequently employed, offering high regioselectivity. acs.org Catalysts like palladium on carbon (Pd/C) can facilitate H/D exchange using D₂O, which can be a more environmentally benign approach. mdpi.com

Another strategy involves the reduction of functional groups using deuterated reagents. For instance, carbonyls can be reduced to deuterated alcohols with reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net The deuterogenation of carbon-carbon double or triple bonds using deuterium gas (D₂) and a metal catalyst is also a widely used method. researchgate.net

Building block synthesis is a powerful strategy where deuterated precursors are first synthesized and then incorporated into the target molecule through standard organic reactions. ansto.gov.au This allows for precise control over the location and number of deuterium atoms.

More recently, photochemical methods have emerged as a milder and more sustainable approach for deuterium labeling, often allowing for late-stage deuteration of complex structures. rsc.org Additionally, flow chemistry techniques are being developed to improve the efficiency, selectivity, and cost-effectiveness of isotope labeling reactions. x-chemrx.com

Detailed Synthetic Pathways for Rupatadine-d4

The synthesis of this compound typically involves the introduction of four deuterium atoms into the piperidine (B6355638) ring of the molecule. synzeal.com This is usually achieved by utilizing a deuterated precursor in the final steps of the Rupatadine (B1662895) synthesis.

Precursor Synthesis and Deuteration Steps

A common route to Rupatadine involves the N-alkylation of Desloratadine with a suitable pyridine (B92270) derivative. google.comgoogle.com For the synthesis of this compound, the key precursor is a deuterated version of the piperidine-containing fragment.

The synthesis often starts with the preparation of a deuterated piperidin-4-one derivative. This can be achieved through H/D exchange reactions on piperidin-4-one hydrochloride under basic conditions using a deuterium source like D₂O. The deuterated piperidin-4-one can then be carried through the subsequent synthetic steps to build the tricyclic core of Rupatadine or coupled with the pre-formed tricyclic system.

An alternative and more direct approach involves the deuteration of a late-stage intermediate or the final Rupatadine molecule itself. However, this can be challenging due to the potential for non-selective deuteration at other positions in the molecule. Therefore, the building block approach using a deuterated piperidine synthon is generally preferred for better control. The chemical name for this compound is 8-chloro-11-(1-((5-methylpyridin-3-yl)methyl)piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo rsc.orgresearchgate.netcyclohepta[1,2-b]pyridine. synzeal.comaquigenbio.com

Reaction Optimization for Deuterium Labeling Efficiency

Optimizing the conditions for deuterium labeling is crucial to achieve high isotopic enrichment and yield. researchgate.net Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time. mdpi.combeilstein-journals.org

For H/D exchange reactions, the strength of the base or acid catalyst and the reaction temperature can significantly influence the extent of deuteration. mdpi.com In metal-catalyzed reactions, the nature of the metal and its supporting material can affect the selectivity and efficiency of the labeling. researchgate.net For instance, Raney nickel has shown to be effective for hydrogen isotopic exchange and its activity can be modulated by additives. x-chemrx.com

Characterization of Isotopic Enrichment and Purity for this compound

Ensuring the isotopic purity and enrichment of this compound is a critical quality attribute. bvsalud.orgresearchgate.net This involves confirming that the deuterium atoms are in the correct positions and quantifying the percentage of molecules that are correctly labeled. A combination of spectroscopic and spectrometric techniques is employed for this purpose. rsc.org

Spectroscopic Techniques for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the location of deuterium atoms in a molecule. ansto.gov.au Since deuterium has a different nuclear spin and magnetic moment than hydrogen, it is essentially "invisible" in a standard proton (¹H) NMR spectrum. msu.eduquora.com Therefore, the disappearance of a signal in the ¹H NMR spectrum of the deuterated compound compared to its non-deuterated counterpart indicates the position of deuterium incorporation.

Deuterium (²H) NMR spectroscopy can also be performed to directly observe the deuterium nuclei. quora.comnih.gov The chemical shifts in the ²H NMR spectrum provide direct evidence of the deuterium's location. The use of deuterated solvents is standard in NMR to avoid overwhelming signals from the solvent itself. savemyexams.com

Quantitative Assessment of Isotopic Purity

Mass Spectrometry (MS) is the primary technique for quantifying the isotopic enrichment of deuterated compounds. nih.govpitt.edu High-resolution mass spectrometry (HRMS) is particularly useful as it can distinguish between different isotopologues (molecules that differ only in their isotopic composition). researchgate.netacs.orgnih.gov

By comparing the measured isotope distribution of the labeled compound with the theoretical distribution for different enrichment levels, the isotopic purity can be accurately determined. nih.gov The mass spectrum will show a cluster of peaks corresponding to the unlabeled (d₀), singly deuterated (d₁), doubly deuterated (d₂), and so on, up to the fully deuterated (d₄) species. The relative intensities of these peaks are used to calculate the percentage of isotopic enrichment. almacgroup.com Liquid chromatography coupled with mass spectrometry (LC-MS) is often used to separate the deuterated compound from any impurities before mass analysis, ensuring accurate quantification. acs.org

Advanced Bioanalytical Method Development and Validation with Rupatadine D4 As an Internal Standard

Application of Rupatadine-d4 in Other Chromatographic Analytical Techniques

While LC-MS/MS is the predominant technique for bioanalysis, this compound also finds application in other chromatographic methods, particularly in high-performance liquid chromatography (HPLC).

In HPLC methods, particularly those with UV or fluorescence detection, an internal standard is crucial for ensuring accurate quantification. While a deuterated standard like this compound does not offer the same mass-based discrimination as in MS, its similar chromatographic behavior makes it a valuable tool. The primary advantage of using this compound in HPLC is its ability to correct for variations in injection volume and extraction efficiency during sample preparation. Methodological advancements in HPLC, such as the use of ultra-high-performance liquid chromatography (UHPLC) systems and columns with smaller particle sizes, have led to improved resolution, faster analysis times, and increased sensitivity, further enhancing the utility of this compound as an internal standard in these applications.

Micellar Electrokinetic Chromatography (MEKC) Integration for Complex Mixture Analysis

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique within the family of capillary electrophoresis (CE) methods. It is uniquely suited for the analysis of complex mixtures containing both neutral and charged species, a common scenario in pharmaceutical and biological matrices. The integration of this compound as an internal standard (IS) is pivotal for developing robust and accurate MEKC methods for the quantification of its non-deuterated analog, Rupatadine (B1662895).

The fundamental principle of MEKC involves the addition of a surfactant (e.g., sodium dodecyl sulfate, SDS) to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC). This forms micelles that act as a pseudostationary phase. In a typical setup with a fused-silica capillary and an alkaline BGE, the electroosmotic flow (EOF) is strong and moves towards the cathode. Anionic micelles of SDS, however, have an electrophoretic mobility towards the anode. Because the EOF is generally stronger than the micelles' mobility, the micelles also migrate towards the cathode, but at a slower rate than the bulk flow.

Separation occurs based on the differential partitioning of analytes between the aqueous BGE and the hydrophobic core of the micelles. Neutral analytes like Rupatadine are separated based on their hydrophobicity; more hydrophobic compounds spend more time in the micellar phase and thus have longer migration times.

When this compound is introduced as an internal standard, its utility is multifaceted:

Migration Correction: this compound possesses nearly identical physicochemical properties (pKa, hydrophobicity) to Rupatadine. Consequently, it partitions into the micelles in the same manner and co-migrates with the analyte. This ensures that any minor fluctuations in voltage, temperature, or BGE composition that affect migration time will impact both the analyte and the IS equally. The ratio of the analyte peak area to the IS peak area remains constant, correcting for injection volume variability and ensuring precise quantification.

Mass Spectrometry Compatibility: While inseparable by UV detection, Rupatadine and this compound are baseline resolved by a mass spectrometer (MS) detector due to their mass difference of approximately 4 Da. Coupling MEKC with MS (MEKC-MS) allows for the selective detection and independent quantification of both compounds, leveraging the co-migration for temporal correction and the mass difference for identification.

The development of an MEKC method would involve optimizing several parameters, as detailed in the following table.

| Parameter | Typical Condition/Value | Rationale and Role of this compound |

|---|---|---|

| Background Electrolyte (BGE) | 20-50 mM Sodium Borate or Phosphate buffer, pH 8.5-9.5 | Maintains a stable pH and consistent, high electroosmotic flow (EOF). This compound's migration is affected identically to Rupatadine by any pH or ionic strength variations. |

| Surfactant (Micellar Phase) | 50-100 mM Sodium Dodecyl Sulfate (SDS) | Forms the pseudostationary phase for differential partitioning. The concentration is optimized to achieve sufficient resolution between Rupatadine and potential matrix interferences. |

| Organic Modifier | 5-20% Acetonitrile or Methanol | Modifies the polarity of the BGE and the partitioning coefficient of analytes. Used to fine-tune selectivity and reduce the migration time of highly retained compounds like Rupatadine. |

| Applied Voltage | +20 to +30 kV | Drives the separation. Higher voltage reduces analysis time but increases Joule heating. This compound corrects for any run-to-run variations in effective voltage or migration time. |

| Capillary Temperature | 20-30 °C | Affects BGE viscosity, EOF, and partitioning equilibrium. Strict temperature control is crucial for reproducibility, with this compound providing a safeguard against minor thermal fluctuations. |

| Detection | Mass Spectrometry (MS) | Essential for distinguishing between Rupatadine (analyte) and co-eluting this compound (IS) based on their distinct mass-to-charge ratios. |

Detection and Quantification of Impurities and Degradation Products of Rupatadine using this compound Reference Standards

The safety and efficacy of a pharmaceutical product are directly linked to its purity. Regulatory agencies mandate the identification, quantification, and control of impurities and degradation products. This compound serves as an indispensable tool in the development and validation of analytical methods designed for this purpose, particularly stability-indicating assays.

As a stable isotope-labeled internal standard (SIL-IS), this compound is considered the gold standard for quantitative analysis via mass spectrometry. Its chemical behavior during sample extraction, chromatographic separation, and ionization is virtually identical to that of Rupatadine. This co-behavior effectively compensates for any analyte loss during sample workup and corrects for matrix-induced ion suppression or enhancement in the MS source. When analyzing for low-level impurities or degradation products, where matrix effects can be significant, the use of this compound ensures the highest degree of accuracy and precision in quantifying the parent drug, Rupatadine.

Stability-Indicating Methods Employing Deuterated Analogs

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect decreases in the concentration of the active pharmaceutical ingredient (API) due to degradation. A key feature of a SIAM is its ability to separate the API from its degradation products, process impurities, and excipients.

Forced degradation studies are the cornerstone of SIAM development. In these studies, Rupatadine is subjected to harsh chemical and physical conditions—such as acid/base hydrolysis, oxidation, heat, and photolysis—to intentionally generate its degradation products. The resulting stressed samples are then analyzed to ensure the analytical method can resolve the newly formed peaks from the main Rupatadine peak.

The role of this compound in this context is to enable precise quantification of the parent drug that remains after stress testing.

Accurate Mass Balance: By adding a known concentration of this compound to the stressed sample, the exact amount of undegraded Rupatadine can be determined. This allows for an accurate mass balance calculation, where the initial amount of API should ideally equal the sum of the remaining API and all formed degradation products.

Method Validation: During validation, this compound helps establish the method's precision, accuracy, and linearity for the quantification of Rupatadine in the presence of its degradants. Since this compound behaves like the analyte, it validates the entire analytical process from sample preparation to detection.

The table below summarizes typical conditions used in forced degradation studies of Rupatadine and the types of degradation products (DPs) that can be generated.

| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway | Major Degradation Products (DPs) Identified |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C | Hydrolysis of susceptible bonds. | Desloratadine (cleavage of the ethyl-piperidine bond). |

| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80 °C | Base-catalyzed hydrolysis. | Generally more stable than under acidic conditions; minor degradation may occur. |

| Oxidation | 3-30% H₂O₂, Room Temp - 60 °C | Oxidation of the pyridine (B92270) ring nitrogen. | Rupatadine N-oxide. |

| Thermal Degradation | Solid state or solution, 80-100 °C | Thermally induced cleavage. | Formation of Desloratadine and other minor degradants. |

| Photodegradation | UV (254 nm) or Xenon lamp exposure | Photolytic cleavage or rearrangement. | Complex mixture of photoproducts, often including N-oxide and cleavage products. |

Identification of Known and Unknown Impurities through Mass Spectrometry Compatibility

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the definitive technique for identifying and characterizing impurities and degradation products. This compound is crucial in this workflow, not for identifying the impurities themselves, but for anchoring the analysis by unequivocally confirming the peak corresponding to the parent drug.

The analytical process typically involves:

Chromatographic Separation: An LC method separates the components of the stressed sample mixture in time.

Peak Anchoring: In the resulting chromatogram, the peak for the internal standard, this compound, is identified by its specific mass-to-charge ratio (m/z). Due to its identical retention time, the adjacent peak with a mass 4 Da lower is confidently assigned as Rupatadine. This is critical in complex chromatograms where multiple peaks may be present.

Impurity Detection: All other peaks in the chromatogram are treated as potential impurities or degradants. HRMS provides a highly accurate mass measurement for the molecular ion of each unknown, allowing for the determination of its elemental formula.

Structural Elucidation: Tandem mass spectrometry (MS/MS) is then performed. In this step, the molecular ion of an impurity is isolated and fragmented. The resulting fragmentation pattern is compared to the fragmentation pattern of Rupatadine (obtained in the same run). Common fragments or neutral losses between the impurity and the parent drug provide vital clues to the impurity's structure, indicating which part of the Rupatadine molecule has been modified. For instance, the presence of a Desloratadine fragment ion in an impurity's MS/MS spectrum suggests the pyridine-ethyl portion of the molecule is intact.

This compound's stable isotopic label does not alter its fragmentation pathways compared to Rupatadine, except for predictable mass shifts in fragments containing the deuterium (B1214612) atoms. This predictable behavior can further aid in understanding the fragmentation pathways of the parent molecule.

| Compound Name/Impurity Code | Origin | Chemical Modification | Observed [M+H]⁺ (m/z) |

|---|---|---|---|

| Rupatadine | API | - | 416.18 |

| This compound | Internal Standard | Deuterium labeling on the ethyl group | 420.20 |

| Desloratadine (Rupatadine Impurity A) | Degradation/Synthesis | Cleavage of the ethyl-pyridine moiety | 311.12 |

| Rupatadine N-oxide | Oxidative Degradation | Oxidation of the pyridine nitrogen | 432.17 |

| Loratadine (Process Impurity) | Synthesis | Carbethoxy group instead of H on piperidine (B6355638) N | 383.15 |

In Vitro and Preclinical Pharmacokinetic and Metabolic Research Utilizing Rupatadine D4

Analytical Applications in Preclinical Pharmacokinetic Investigations

The use of deuterated internal standards is a cornerstone of modern bioanalytical chemistry, enhancing the accuracy and reliability of pharmacokinetic studies. Rupatadine-d4 is specifically employed for this purpose in the preclinical evaluation of Rupatadine (B1662895).

In preclinical pharmacokinetic studies, accurate measurement of drug concentrations in biological samples like plasma, blood, and tissue is fundamental. This compound is utilized as an internal standard in sensitive analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise quantification of Rupatadine. veeprho.comveeprho.com The stable isotope-labeled compound is chemically identical to Rupatadine but has a different mass, allowing it to be distinguished by the mass spectrometer. nih.gov

When added to biological samples at a known concentration during sample preparation, this compound co-elutes with the unlabeled Rupatadine. texilajournal.com This co-elution ensures that any variability during the extraction, chromatography, or ionization processes affects both the analyte and the internal standard equally. texilajournal.com By measuring the ratio of the Rupatadine signal to the this compound signal, analysts can correct for potential matrix effects and procedural inconsistencies, leading to highly accurate and precise quantification. nih.gov This approach is essential for establishing key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Table 1: Key Features of a Bioanalytical Method Using this compound

| Parameter | Description | Relevance in Preclinical Pharmacokinetics |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity for detecting low concentrations of Rupatadine in complex biological matrices. |

| Internal Standard | This compound | Corrects for variability in sample preparation and analysis, ensuring accurate quantification. veeprho.com |

| Biological Matrix | Plasma, Blood, Tissue Homogenates | Allows for the determination of drug concentration in various compartments, providing a comprehensive pharmacokinetic profile. |

| Purpose | Quantification of Rupatadine | Essential for determining absorption, distribution, metabolism, and excretion (ADME) properties of the drug. |

The selection of an internal standard is a critical step in bioanalytical method development. nih.gov Stable isotope-labeled internal standards, such as this compound, are generally considered the gold standard for LC-MS/MS assays because their physicochemical properties are nearly identical to the analyte. scispace.com This similarity ensures they behave alike during sample extraction and chromatographic separation, which is crucial for compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample. texilajournal.com

However, researchers must consider several factors. While rare, it is possible for differential matrix effects to occur, where the analyte and the deuterated internal standard are not affected by ion suppression or enhancement to the exact same degree. myadlm.org Additionally, the stability of the deuterium (B1214612) label is paramount; the C-D bonds must be strong enough to prevent exchange with protons from the surrounding environment, which could lead to analytical inaccuracies. scispace.com The position of the deuterium atoms on the molecule is strategically chosen to minimize the risk of such exchange and to ensure the labeled compound remains stable throughout the analytical process. Proper validation according to regulatory guidelines is necessary to confirm that the deuterated internal standard provides a reliable tool for bioanalysis. nih.gov

In Vitro Metabolic Profiling and Pathway Elucidation of Rupatadine with Deuterated Analogs

In vitro models are essential for understanding how a drug is metabolized before it is administered in clinical settings. This compound can be a valuable asset in these investigations, helping to trace metabolic pathways and identify the enzymes involved.

In vitro metabolism studies using human liver microsomes have been instrumental in identifying the enzymes responsible for Rupatadine's biotransformation. mcaz.co.zwnih.gov These studies indicate that Rupatadine is extensively metabolized, primarily by the Cytochrome P450 (CYP) system. tandfonline.com The main isoenzyme responsible for its metabolism is CYP3A4. mcaz.co.zwnih.govportico.org Other isoenzymes, including CYP2C9, CYP2C19, and CYP2D6, are involved to a lesser extent. hres.ca Understanding the specific CYP enzymes involved is critical for predicting potential drug-drug interactions.

Table 2: Major Identified Metabolites of Rupatadine

| Metabolite | Description | Contribution to Efficacy |

| Desloratadine | An active metabolite formed through N-dealkylation. It is also a known second-generation antihistamine. nih.gov | Retains significant antihistaminic activity and may contribute to the overall efficacy and long duration of action of Rupatadine. portico.orghres.ca |

| Hydroxylated Derivatives | Metabolites formed by the hydroxylation of the tricyclic ring system. nih.gov | Some of these metabolites also retain antihistaminic activity, contributing to the drug's overall effect. nih.govhres.ca |

The substitution of hydrogen with deuterium can alter the metabolic profile of a drug due to the kinetic isotope effect (KIE). medchemexpress.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking it requires more energy. drugbank.com Since many metabolic reactions, particularly those mediated by CYP enzymes, involve the cleavage of a C-H bond as a rate-limiting step, replacing hydrogen with deuterium at a metabolic site can slow down the rate of metabolism. nih.govgoogle.com

This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can lead to increased metabolic stability, a longer plasma half-life, and reduced clearance of the deuterated compound compared to its non-deuterated counterpart. google.com While specific studies quantifying the KIE for this compound are not detailed in the provided context, the principle suggests that its metabolic rate, particularly via CYP3A4-mediated pathways, could be slower than that of Rupatadine. drugbank.com Assessing this effect is important, as it could potentially lead to higher systemic exposure and a modified pharmacokinetic profile, which are key considerations in drug development. google.com

Molecular Pharmacology and Receptor Interaction Studies Using Deuterated Rupatadine Analogs in Vitro/mechanistic Focus

Investigation of Deuterium (B1214612) Isotope Effects on Ligand-Receptor Binding Kinetics (e.g., Histamine H1 and Platelet-Activating Factor Receptors)

Deuteration can influence the strength of covalent bonds, which in turn can affect the rates of association and dissociation of a ligand from its receptor. While specific kinetic data for Rupatadine-d4 is not extensively published, the principles of kinetic isotope effects (KIEs) allow for theoretical postulation. A primary KIE occurs when the C-H bond being broken is at the site of deuteration. In the case of this compound, where deuterium atoms are typically introduced on the methyl group of the pyridinyl moiety, a direct involvement of these C-H bonds in the rate-determining step of receptor binding or dissociation could lead to a measurable KIE.

Computational studies on similar deuterated compounds have suggested that the increased mass of deuterium can lead to a lower vibrational frequency of the C-D bond compared to the C-H bond. nih.gov This can result in a higher activation energy for bond cleavage, potentially slowing down metabolic processes. medchemexpress.com While receptor binding does not typically involve the breaking of covalent bonds, secondary KIEs can arise from changes in hybridization or steric effects. These subtle electronic and steric alterations due to deuteration could modulate the non-covalent interactions—such as van der Waals forces, hydrogen bonds, and hydrophobic interactions—that govern the binding affinity and residence time of this compound at the H1 and PAF receptors.

| Parameter | Description | Potential Impact of Deuteration on this compound |

| Binding Affinity (Ki) | A measure of the strength of the binding interaction between the ligand and the receptor. | Expected to be largely unchanged as it is a thermodynamic parameter. |

| Association Rate (k_on) | The rate at which the ligand binds to the receptor. | May be subtly altered due to changes in diffusion or initial non-covalent interactions. |

| Dissociation Rate (k_off) | The rate at which the ligand unbinds from the receptor. | Could be decreased, potentially leading to a longer residence time at the receptor. |

Analysis of Conformational Changes and Electrostatic Interactions Mediated by Deuteration

The conformational flexibility of a ligand is crucial for its ability to adopt the optimal orientation for binding within the receptor pocket. The substitution of hydrogen with deuterium can lead to minor changes in bond lengths and angles, which, while small, can collectively influence the molecule's conformational preferences. For this compound, these subtle structural modifications could affect the torsional angles of the molecule, potentially altering the spatial relationship between the tricyclic core and the pyridinylmethylpiperidine side chain. Such changes could impact how effectively the molecule fits into the binding sites of the H1 and PAF receptors.

Spectroscopic Approaches to Elucidate Molecular Dynamics and Vibrational Frequencies of Deuterated Compounds

Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. The substitution of hydrogen with deuterium results in a significant mass change, which directly impacts the vibrational frequencies of the bonds involving the isotope. Specifically, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond, a phenomenon that is readily observable in IR and Raman spectra.

For this compound, comparing its vibrational spectra with that of non-deuterated Rupatadine (B1662895) would reveal characteristic shifts in the vibrational bands associated with the deuterated methyl group. researchgate.net These shifts provide a direct experimental confirmation of deuteration and can also offer insights into the local molecular environment. For example, changes in the vibrational frequencies upon receptor binding could indicate how the deuterated portion of the molecule interacts with the receptor.

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for studying deuterated compounds. The deuterium nucleus (²H) has different magnetic properties compared to the proton (¹H). While ²H NMR is less sensitive, it can provide specific information about the deuterated sites. More commonly, the absence of signals in ¹H NMR at the positions of deuteration confirms the isotopic labeling. Furthermore, advanced NMR techniques can be used to study the molecular dynamics of this compound in solution and when bound to its target receptors. The altered nuclear properties of deuterium can influence relaxation rates, providing information on the mobility and conformational dynamics of the deuterated segment of the molecule.

| Spectroscopic Technique | Application for this compound Analysis | Expected Observations |

| Infrared (IR) Spectroscopy | Probing vibrational stretching and bending modes. | Lower frequency C-D stretching and bending vibrations compared to C-H bands. |

| Raman Spectroscopy | Complementary to IR for vibrational analysis. | Similar shifts to lower frequencies for deuterated bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirming isotopic labeling and studying molecular dynamics. | Absence of ¹H signals at deuterated positions; distinct ²H signals; altered relaxation times indicating changes in molecular motion. |

Advanced Metabolomics Research Strategies with Rupatadine D4

Methodological Contributions of Deuterated Standards in Targeted Metabolomics

Targeted metabolomics aims to quantify a specific, predefined set of metabolites. The accuracy of this quantification is highly dependent on the methodology used to correct for analytical variability, such as fluctuations in instrument response and sample matrix effects. bevital.no The gold standard for achieving reliable quantification is the use of stable isotope-labeled internal standards (SIL-IS) in a method known as isotope dilution mass spectrometry (IDMS). acs.orgresearchgate.net

Rupatadine-d4 is an ideal SIL-IS for the quantification of Rupatadine (B1662895). veeprho.com Because it is chemically identical to the analyte of interest (Rupatadine) aside from its isotopic composition, it exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. isolife.nlresearchgate.net Any sample loss during preparation or any suppression of the ionization signal caused by the sample matrix will affect both the analyte and the deuterated standard to the same degree. bevital.no By measuring the ratio of the analyte's signal to the known concentration of the spiked internal standard, a highly accurate and precise quantification can be achieved. acs.org

The importance of using a structurally identical, or "matching," internal standard like this compound cannot be overstated. Research demonstrates a significant loss of precision when non-matching internal standards are used. The median coefficient of variation (CV), a measure of imprecision, is substantially lower when analytes are paired with their corresponding SIL-IS compared to non-matching pairs. bevital.no This precision further decreases as the difference in retention time between the analyte and the non-matching standard increases. bevital.no

| Internal Standard Type | Analyte-IS Relationship | Typical Median Between-Run Precision (CV %) | Key Advantage |

|---|---|---|---|

| Matching SIL-IS (e.g., this compound for Rupatadine) | Structurally identical, co-eluting | 2.5% - 6.0% | Corrects for extraction loss, matrix effects, and instrument variability with high fidelity. bevital.no |

| Non-Matching IS (Structural Analog) | Structurally similar, different retention time | 8.0% - 15.0% | Can offer partial correction, but effectiveness decreases with chromatographic separation. |

| Non-Matching IS (Unrelated Compound) | Structurally different, different retention time | >15.0% | Provides minimal correction for matrix effects and analyte-specific variability. |

Enhancing Accuracy and Reproducibility in Untargeted Metabolomic Profiling through Isotope Dilution

Untargeted metabolomics seeks to measure as many metabolites as possible in a sample to generate a comprehensive biochemical profile. ethz.ch This approach is particularly susceptible to analytical and technical variability, including batch effects, instrument drift, and ion suppression, which can obscure true biological differences. ethz.chiroatech.com While it is not feasible to have a unique SIL-IS for every potential metabolite, the principles of isotope dilution can still be strategically applied to enhance data quality.

The addition of one or more deuterated standards, such as this compound, can serve as a quality control (QC) measure to monitor and correct for system-wide variations. researchgate.net By observing the consistency of the internal standard's signal across a large batch of samples, analysts can assess the stability of the analytical platform. researchgate.net If the internal standard's signal drifts over time, correction algorithms can be applied to normalize the entire dataset, improving the reproducibility and reliability of the results. ethz.ch

Furthermore, isotope dilution techniques can correct for variability in absolute signal intensity, which is a known issue in untargeted studies. iroatech.com The core principle is that the ratio of the endogenous (light) analyte to the spiked-in (heavy) standard remains constant even if the absolute signal intensity fluctuates due to matrix effects or instrument drift. This allows for more accurate relative quantification and more robust statistical analysis.

| Scenario | Analyte Signal (Endogenous) | IS Signal (e.g., this compound) | Calculated Analyte/IS Ratio | Interpretation |

|---|---|---|---|---|

| Sample 1 (No Matrix Effect) | 100,000 | 50,000 | 2.00 | Baseline measurement. |

| Sample 2 (50% Ion Suppression) | 50,000 | 25,000 | 2.00 | Absolute signals are lower, but the ratio remains constant, correcting for the suppression effect. |

| Sample 3 (20% Ion Enhancement) | 120,000 | 60,000 | 2.00 | Absolute signals are higher, but the ratio remains constant, correcting for the enhancement effect. |

Advanced Data Analysis and Chemometric Approaches in Deuterated Metabolomics Studies

The large and complex datasets generated in metabolomics necessitate the use of advanced data analysis and chemometrics. wiley.comwiley-vch.de Chemometrics applies multivariate statistical methods to extract meaningful information from chemical data. mdpi.com When deuterated standards like this compound are incorporated into metabolomics workflows, chemometric techniques can be used for more than just standard data processing.

Commonly used unsupervised methods like Principal Component Analysis (PCA) help to visualize the inherent structure within the data, identifying outliers and revealing patterns or clustering related to biological status. kirj.eeresearchgate.net Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA), are used to build predictive models that can identify the metabolites most responsible for differentiating between experimental groups. researchgate.net The inclusion of robust internal standards improves the quality of the input data for these models, leading to more reliable and interpretable results.

A more advanced application involves using chemometrics to solve specific analytical challenges. For instance, in some cases, the mass spectral signals of an analyte and its deuterated standard can overlap, a problem known as "cross-contribution". researchgate.net This is particularly relevant for compounds containing naturally abundant isotopes. Chemometric methods like Classical Least-Squares (CLS) can be applied to deconvolute, or mathematically separate, these overlapping isotopic peak clusters. researchgate.netohiolink.edu This allows for accurate quantification even with imperfect separation and enables the use of less expensive, minimally-labeled (e.g., d1 or d2) standards, which are more prone to this issue. ohiolink.edu

| Chemometric Method | Type | Primary Application in Metabolomics | Relevance to Deuterated Standards |

|---|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised | Data visualization, outlier detection, and pattern recognition. researchgate.net | Improves model robustness by utilizing higher quality, normalized data. |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised | Biomarker discovery and classification model building. researchgate.net | Enhances model predictive power by reducing variance unrelated to biological factors. |

| Classical Least-Squares (CLS) | Deconvolution | Resolving overlapping spectral signals. ohiolink.edu | Enables accurate quantification by separating overlapping isotopic signals from the analyte and its deuterated standard. researchgate.net |

| Hierarchical Cluster Analysis (HCA) | Unsupervised | Visualizing the grouping of samples based on metabolic similarity. kirj.ee | Provides more accurate clustering based on reliably quantified metabolic profiles. |

Future Perspectives and Emerging Avenues in Rupatadine D4 Research

Integration with Novel Analytical Platforms and High-Throughput Screening Technologies

The evolution of analytical instrumentation presents significant opportunities for leveraging Rupatadine-d4 in more advanced and efficient research settings. The integration of this compound with state-of-the-art analytical platforms, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) like Orbitrap or time-of-flight (TOF) systems, is a key area of future development. mdpi.com These platforms offer superior sensitivity, specificity, and the ability to perform detailed molecular profiling, which is critical in complex biological matrices. mdpi.com While existing methods for rupatadine (B1662895) analysis primarily use liquid chromatography-tandem mass spectrometry (LC-MS/MS), the move towards HRMS can provide more comprehensive data, aiding in metabolite identification and impurity profiling alongside routine quantification. ijpsjournal.comresearchgate.netnih.gov

High-Throughput Screening (HTS) technologies, which utilize automated instrumentation and specialized software to rapidly test a large number of samples, represent another frontier. youtube.com In the context of this compound, HTS could be employed to:

Screen for potential drug-drug interactions by analyzing numerous samples containing rupatadine and co-administered drugs.

Accelerate the analysis of samples from large-scale pharmacokinetic or clinical studies, where efficiency is paramount. youtube.com

Optimize sample preparation and extraction protocols by rapidly testing various conditions to find those that yield the highest recovery and reproducibility, with this compound serving as the constant internal standard for accuracy assessment. youtube.com

The combination of HTS with advanced MS platforms allows for faster turnaround times and the generation of vast datasets, which can be invaluable in drug discovery and development pipelines. tandfonline.com

Potential for Expanding Research into Deuterated Analogs for Other Pharmaceutical Compounds

The successful use of this compound as an internal standard is part of a much larger and rapidly growing field focused on deuterated compounds in pharmaceuticals. pharmaffiliates.comglobalgrowthinsights.com The strategic replacement of hydrogen with deuterium (B1214612) atoms in a drug molecule can significantly alter its metabolic profile, a phenomenon known as the "deuterium effect." This can lead to enhanced metabolic stability, improved pharmacokinetic properties, and potentially a better safety profile by reducing the formation of undesirable metabolites. pharmaffiliates.combioscientia.de

The pharmaceutical industry is increasingly investing in the development of deuterated analogs of existing drugs as a strategy for creating new chemical entities (NCEs) with therapeutic advantages. bioscientia.de This trend suggests a significant future avenue for research that extends far beyond this compound's role as an analytical tool. The key areas for expansion include:

Drug Lifecycle Extension: Creating deuterated versions of established drugs can lead to new patents and extend the commercial life of a pharmaceutical product. pharmaffiliates.combioscientia.de

Improved Therapeutics: Research is active in areas like oncology and central nervous system (CNS) disorders, where deuterated drugs are being designed to have a longer half-life, allowing for reduced dosing frequency. pharmaffiliates.comglobalgrowthinsights.com As of 2023, more than 30 deuterated drug candidates were in various phases of clinical development. marketgrowthreports.com

"Resurrecting" Failed Drugs: Some drug candidates fail clinical trials due to rapid metabolism or unfavorable pharmacokinetics. Deuteration offers a potential strategy to "rescue" these compounds by improving their metabolic stability. pharmafocusasia.com

The growing market for deuterated compounds, projected to increase significantly, underscores the commercial and scientific interest in this area. globalgrowthinsights.com This momentum will likely spur further investigation into creating deuterated analogs for a wide range of pharmaceuticals, mirroring the path from simple internal standards to novel therapeutic agents.

Table 1: Research Trends in Deuterated Pharmaceutical Compounds

| Area of Focus | Key Findings & Statistics | Source Index |

| Market Growth | The deuterated compounds market was valued at $0.06 billion in 2024 and is projected to reach $0.75 billion by 2033. | globalgrowthinsights.com |

| Pharmaceutical Adoption | Over 64% of the pharmaceutical sector utilizes deuterated compounds to enhance drug stability and pharmacokinetics. | globalgrowthinsights.com |

| Clinical Development | More than 30 deuterated active pharmaceutical ingredients (APIs) were in active clinical trials globally in 2023. | marketgrowthreports.com |

| Research & Development | Approximately 22% of the market share for deuterated compounds is within the R&D sector for applications in analytical chemistry. | globalgrowthinsights.com |

Methodological Innovations in Isotope Dilution Mass Spectrometry for Pharmaceutical Quantification and Discovery

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantification in bioanalysis, and the use of stable isotope-labeled internal standards (SIL-IS) like this compound is central to its success. mdpi.comnih.gov Future research will likely focus on refining IDMS methodologies to further enhance their precision, robustness, and applicability.

Key innovations include:

Minimizing Isotopic Cross-Talk: A primary consideration in IDMS is ensuring that the signal from the analyte does not overlap with the signal from the internal standard. Future work will continue to optimize the mass difference between the analyte and its deuterated standard, with a mass difference of 4-5 Daltons being ideal to minimize potential interference. wuxiapptec.com

Advanced Sample Preparation: Innovations in sample extraction techniques, such as the use of mixed-mode solid-phase extraction (SPE), can produce cleaner samples before injection into the mass spectrometer. uni-muenchen.de This reduces matrix effects—the suppression or enhancement of ionization caused by co-eluting substances from the biological sample—thereby improving the accuracy of IDMS, even though SIL-IS already corrects for much of this variability. mdpi.comresearchgate.net

Coupling with Novel Separation Techniques: While liquid chromatography is the standard, coupling IDMS with other separation technologies like ion mobility mass spectrometry (IM-MS) could provide an additional dimension of separation based on ion shape and size. mdpi.com This would be particularly useful for separating the analyte from isomers or other closely related compounds, further increasing analytical confidence.

The continuous improvement of LC-MS/MS systems, including faster scanning speeds and more sensitive detectors, directly enhances the power of IDMS. mdpi.com These advancements allow for the quantification of drugs at ever-lower concentrations, which is critical for therapeutic drug monitoring and pharmacokinetic studies involving potent compounds like rupatadine. researchgate.netmdpi.com

Table 2: Innovations in Isotope Dilution Mass Spectrometry (IDMS)

| Innovation | Description | Benefit in Pharmaceutical Analysis | Source Index |

| High-Resolution Mass Spectrometry (HRMS) | Use of analyzers like Orbitrap or TOF for highly accurate mass measurements. | Enables precise detection and quantification of low-abundance molecules and reduces ambiguity in compound identification. | mdpi.com |

| Improved Chromatographic Separation | Development of UHPLC and advanced column chemistries (e.g., smaller particle sizes). | Provides better separation efficiency, leading to less matrix interference and shorter analysis times. | mdpi.com |

| Automated Sample Preparation | Robotic systems for liquid handling, extraction, and dilution. | Increases throughput, improves reproducibility, and reduces human error in sample processing. | youtube.com |

| Ion Mobility Spectrometry (IM-MS) | Adds a dimension of separation based on ion size, shape, and charge. | Enhances separation of isomers and complex mixtures, improving specificity. | mdpi.com |

Q & A

Q. How can researchers establish a validated LC-MS/MS method for quantifying Rupatadine-d4 in biological matrices?

Q. What experimental designs are optimal for assessing this compound’s pharmacokinetic stability in longitudinal studies?

Methodological Answer:

- Use a crossover design with controlled variables (e.g., diet, hydration) to minimize inter-subject variability .

- Collect serial plasma samples at 0, 1, 3, 6, 12, and 24 hours post-administration. Analyze using a compartmental model to estimate half-life and bioavailability .

- Include a washout period ≥5 half-lives to avoid carryover effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s histamine H1 receptor binding affinity be reconciled?

Q. What strategies mitigate isotopic dilution effects when using this compound as an internal standard in metabolomic studies?

Methodological Answer:

- Step 1 : Pre-screen biological matrices for endogenous deuterated compounds using high-resolution mass spectrometry (HRMS) to identify potential interferences .

- Step 2 : Calibrate with matrix-matched standards to correct for signal suppression/enhancement. Use a deuterium retention threshold (e.g., ≥98% isotopic purity) to ensure reliability .

- Step 3 : Apply multivariate statistical models (e.g., PCA) to distinguish isotopic artifacts from true metabolic variations .

Methodological and Ethical Considerations

Q. How should researchers address ethical concerns in studies involving this compound administration to vulnerable populations (e.g., pediatric cohorts)?

Methodological Answer:

- Protocol Design : Adhere to CONSORT guidelines for randomized trials, including explicit inclusion/exclusion criteria and blinded dosing protocols .

- Ethical Compliance : Obtain dual approval from institutional review boards (IRBs) and regulatory agencies (e.g., EMA/FDA). Document informed consent with age-appropriate assent forms for minors .

Q. What statistical approaches are robust for analyzing non-linear pharmacokinetic data of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.